Lipophilicity Advantage: XLogP3 Comparison of 2,6-Difluoro-N-hydroxy vs Non-Hydroxylated Analog
The target compound exhibits an XLogP3 of 1.2, which is 0.3 units higher than the non-hydroxylated analog 2-(2,6-difluorophenyl)ethanimidamide (XLogP3 0.9) [1][2]. This difference, while moderate, places the compound closer to the optimal lipophilicity range for CNS drug candidates (typically LogP 1–3) and may improve passive membrane permeability relative to the non-hydroxylated form. The experimentally consistent cLogP value of 1.115 from ChemExper corroborates this prediction .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem); cLogP = 1.115 (ChemExper) |
| Comparator Or Baseline | 2-(2,6-Difluorophenyl)ethanimidamide (non-hydroxylated): XLogP3 = 0.9 (PubChem) |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic); ΔcLogP = +0.215 (vs. non-hydroxylated, estimated from computational models) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) and proprietary cLogP method (ChemExper); no experimental logD data available. |
Why This Matters
A higher but still moderate logP enhances membrane permeability while maintaining aqueous solubility, a critical balance for cell-based assays and eventual in vivo studies.
- [1] PubChem. Compound Summary: 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, CID 42614278. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: 2-(2,6-Difluorophenyl)ethanimidamide, CID 4345620. National Center for Biotechnology Information. Accessed April 2026. View Source
